1-benzyl-1H-benzimidazole-2-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
1-benzylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSACHQTKKDWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355436 | |
| Record name | 1-benzyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180000-91-3 | |
| Record name | 1-benzyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-1,3-benzodiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sequential Functionalization Strategy
This two-step protocol involves:
-
Benzylation : Reacting o-phenylenediamine with benzyl bromide in DMF using K₂CO₃ (0.33 mol) at 0–20°C to yield 1-benzylbenzimidazole.
-
Formylation : Treating 1-benzylbenzimidazole with the Vilsmeier reagent (POCl₃/DMF) at 0°C, followed by hydrolysis to install the aldehyde group at the 2-position.
Critical Considerations :
-
Regioselectivity : The benzimidazole’s electron-rich C2 position favors electrophilic attack, ensuring >90% regiochemical fidelity.
-
Quenching : Hydrolysis with ice-water minimizes over-oxidation to carboxylic acids.
Table 2: Vilsmeier-Haack Reaction Optimization
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ Equiv. | 1.2 | 78 | 98 |
| Reaction Time | 4 hours | 78 | 98 |
| Temperature | 0°C → RT | 78 | 98 |
This method’s modularity allows late-stage diversification but requires stringent moisture control.
Oxidation of 1-Benzyl-2-Methylbenzimidazole
Stepwise Oxidation Protocol
-
Methyl Group Installation : Cyclizing N-benzyl-o-phenylenediamine with acetic anhydride yields 1-benzyl-2-methylbenzimidazole.
-
Oxidation : Treating the methyl derivative with SeO₂ in dioxane at reflux (100°C) selectively oxidizes the methyl group to an aldehyde.
Challenges and Solutions :
-
Over-Oxidation : Excess SeO₂ or prolonged heating converts aldehydes to carboxylic acids. Mitigated by stoichiometric SeO₂ (1.1 equiv) and reaction monitoring via TLC.
-
Byproduct Formation : <10% Se residues require post-reaction filtration through Celite®.
Table 3: Oxidation Efficiency with SeO₂
| Substrate | SeO₂ (equiv) | Time (h) | Yield (%) |
|---|---|---|---|
| 1-Benzyl-2-methyl | 1.1 | 8 | 65 |
| 1-Benzyl-2-ethyl | 1.1 | 12 | 42 |
While lower-yielding, this approach benefits from commercial availability of methyl precursors.
Comparative Analysis of Methodologies
Table 4: Method Comparison for 1-Benzyl-1H-Benzimidazole-2-Carbaldehyde Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Phosphoric Acid | 85 | 95 | High | 2.1 |
| Vilsmeier-Haack | 78 | 98 | Moderate | 4.3 |
| SeO₂ Oxidation | 65 | 90 | Low | 6.7 |
Key Insights :
-
The phosphoric acid method aligns with green chemistry principles, offering the lowest E-factor (2.1) due to solvent-free conditions.
-
Vilsmeier-Haack provides superior purity (98%) but generates halogenated waste (POCl₃), necessitating rigorous neutralization.
-
SeO₂ oxidation, though niche, remains relevant for late-stage functionalization of methyl-substituted analogs.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-benzimidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 1-benzyl-1H-benzimidazole-2-carboxylic acid.
Reduction: 1-benzyl-1H-benzimidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Synthesis:
1-benzyl-1H-benzimidazole-2-carbaldehyde serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Reactions:
The compound can undergo multiple reactions, including:
- Oxidation: Converting the aldehyde group to a carboxylic acid.
- Reduction: Transforming the aldehyde into a primary alcohol.
- Substitution: Electrophilic substitution can occur on the benzimidazole ring.
Table 1: Reaction Types and Products
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | Potassium permanganate | 1-benzyl-1H-benzimidazole-2-carboxylic acid |
| Reduction | Sodium borohydride | 1-benzyl-1H-benzimidazole-2-methanol |
| Substitution | Alkyl halides | Various substituted benzimidazole derivatives |
Biological Applications
Antimicrobial and Anticancer Properties:
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures often interact with biological targets, leading to modulation of cellular pathways.
Mechanism of Action:
The compound is believed to interact with enzymes and receptors due to its functional groups. This interaction can influence various biological processes, contributing to its therapeutic potential.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzimidazole, including this compound, showed significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Medicinal Chemistry
Pharmacophore Development:
Due to its structural similarity to known biologically active molecules, this compound is explored as a potential pharmacophore in drug design. Its ability to form hydrogen bonds and interact with biological macromolecules enhances its suitability for medicinal applications.
Therapeutic Potential:
The compound is under investigation for various therapeutic applications, including:
- Antiviral
- Anti-inflammatory
- Antidiabetic activities
Industrial Applications
Functional Materials:
In industry, this compound is utilized in the development of dyes and pigments due to its stable chemical properties. Its application extends to materials science, where it contributes to the formulation of advanced materials for electronics and optics.
Table 2: Industrial Uses
| Application Area | Description |
|---|---|
| Dyes | Used in the synthesis of colorants for textiles |
| Pigments | Employed in paints and coatings |
| Functional Materials | Developed for electronic applications |
Mechanism of Action
The mechanism of action of 1-benzyl-1H-benzimidazole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and benzimidazole functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural variations among benzimidazole derivatives arise from substituents at N1 and C2 positions, influencing electronic, steric, and reactivity profiles:
| Compound | N1 Substituent | C2 Substituent | Key Structural Features |
|---|---|---|---|
| 1-Benzyl-1H-benzimidazole-2-carbaldehyde | Benzyl | Carbaldehyde | Reactive aldehyde enables Schiff base/hydrazone formation; benzyl enhances lipophilicity. |
| 1-Methyl-1H-benzimidazole-2-carbaldehyde | Methyl | Carbaldehyde | Smaller N1 substituent reduces steric hindrance; similar reactivity to benzyl analog. |
| 1-Benzyl-2-phenyl-1H-benzimidazole | Benzyl | Phenyl | Aromatic C2 substituent increases π-π stacking potential; no aldehyde reactivity. |
| 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole | Benzyl | 4-Methoxyphenyl | Electron-donating methoxy group alters electronic properties; enhances solubility. |
Reactivity Comparison :
- Carbaldehyde-containing derivatives exhibit distinct reactivity:
- Schiff base formation : The aldehyde reacts with amines/hydrazines to form imine bonds, critical for drug design (e.g., anticonvulsant hydrazine derivatives ).
- Reduced reactivity in phenyl/methoxy analogs : Lacking aldehyde groups, these compounds prioritize aromatic interactions over nucleophilic reactions.
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
Overview
1-benzyl-1H-benzimidazole-2-carbaldehyde is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzimidazole core with a benzyl group and an aldehyde functional group. The structural formula can be represented as follows:
This structure contributes to its unique biological properties, particularly its ability to interact with various biological targets.
Anticancer Activity
Research has shown that benzimidazole derivatives exhibit significant anticancer properties. A study indicated that compounds similar to this compound demonstrated cytotoxicity against various cancer cell lines. For instance, in vitro assays revealed that the compound could inhibit the growth of lung cancer cells (A549) with an IC50 value of approximately 6.75 μM, suggesting potent anticancer activity .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 6.75 |
| Compound X (similar structure) | HCC827 | 5.13 |
| Compound Y (related derivative) | NCI-H358 | 0.85 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Studies have shown that benzimidazole derivatives possess activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from benzimidazole exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Compound A | Escherichia coli | 20 |
| Compound B | Salmonella typhimurium | 25 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For instance, it has been suggested that the compound induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Study on Lung Cancer Cells : A recent study evaluated the effects of various benzimidazole derivatives on A549 lung cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through ROS generation .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzimidazole derivatives against Staphylococcus aureus. The study reported that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in treating bacterial infections .
Q & A
Basic Synthesis: What is the standard synthetic route for 1-benzyl-1H-benzimidazole-2-carbaldehyde?
Methodological Answer:
The synthesis typically involves a multi-step protocol starting with o-phenylenediamine. For example:
Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (via nucleophilic substitution) .
Step 2 : Treat the thiol derivative with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzimidazole .
Step 3 : Condense the hydrazinyl intermediate with benzaldehyde derivatives under acidic conditions (e.g., glacial acetic acid) to introduce the benzyl and aldehyde groups .
Key Considerations : Monitor reaction progress using TLC and purify intermediates via recrystallization or column chromatography.
Basic Characterization: How is the structure of this compound confirmed?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch of the aldehyde at ~1700 cm⁻¹ and N-H stretches in the benzimidazole ring at ~3400 cm⁻¹) .
- ¹H-NMR : Look for signals such as a singlet at δ ~10.0 ppm (aldehyde proton) and aromatic protons in the δ 7.0–8.5 ppm range .
- Elemental Analysis : Confirm purity (deviations ≤ ±0.4% from theoretical values) .
Advanced Crystallography: What tools are used to determine the crystal structure of benzimidazole derivatives?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SXRD) with a Bruker D8 Venture diffractometer.
- Structure Refinement : Apply the SHELX system (e.g., SHELXL for small-molecule refinement) to resolve atomic positions and thermal parameters .
- Visualization : Utilize Mercury CSD 3.0 for 3D structure visualization, void analysis, and packing pattern comparisons .
Advanced Reaction Optimization: How can reaction yields be improved during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in substitution steps .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) to accelerate alkylation steps, as seen in related benzimidazole syntheses .
- Temperature Control : Optimize reflux conditions (e.g., 80°C for 24 hours) to balance reaction rate and decomposition .
Data Contradictions: How to resolve discrepancies in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare IR/NMR data with computational predictions (e.g., DFT calculations) .
- Crystallographic Validation : Use SHELXL’s R-factor and residual density maps to assess model accuracy. For example, R1 values < 0.05 indicate high reliability .
- Iterative Refinement : Adjust hydrogen bonding or torsion angles in Mercury to align with experimental data .
Computational Tools: Which software aids in structural analysis and database mining?
Methodological Answer:
- Mercury CSD : Analyze intermolecular interactions (e.g., π-π stacking in benzimidazole derivatives) and compare packing motifs across crystal structures .
- SHELX Suite : Refine high-resolution data and handle twinned crystals in small-molecule studies .
- ConQuest : Search the Cambridge Structural Database (CSD) for analogous benzimidazole structures to guide synthetic design .
Byproduct Analysis: How are impurities or byproducts characterized?
Methodological Answer:
- Chromatography : Use HPLC or GC-MS to separate and identify byproducts (e.g., unreacted hydrazine intermediates) .
- Mass Spectrometry : ESI-MS can detect low-abundance species (e.g., m/z peaks corresponding to dimeric side products) .
- Crystallographic Screening : Mercury’s "Packing Similarity" tool identifies polymorphic impurities in crystal lattices .
Alternative Synthetic Routes: Are there non-hydrazine-based pathways?
Methodological Answer:
- Method A : Condense 1-substituted pyrrolidinones with 1,2-diaminobenzene under acidic conditions .
- Method B : Direct alkylation of benzimidazol-2-one with benzyl halides using phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) .
Trade-offs : Hydrazine routes offer higher yields, while alkylation methods reduce toxicity risks .
Safety and Handling: What precautions are critical for lab-scale work?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
